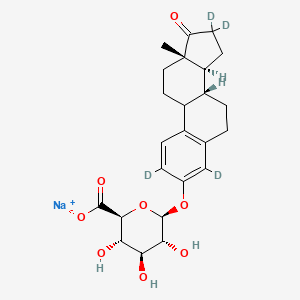

Estrone |A-D-glucuronide-d4 (sodium)

Beschreibung

Overview of Steroid Hormone Metabolism and Conjugation Pathways

Steroid hormones are a class of lipophilic, low-molecular-weight compounds derived from cholesterol that are fundamental to a vast array of physiological processes, including the regulation of metabolism, immune responses, and reproductive functions. Current time information in New York, NY, US.gfmer.chnih.gov Synthesized primarily in the adrenal glands, gonads, and placenta, these hormones are released into the bloodstream to act on various target tissues. gfmer.chnih.gov The biological activity of a steroid is determined by its ability to bind to specific intracellular receptors. gfmer.ch

To maintain hormonal balance and terminate biological signals, the body must metabolize and eliminate these potent molecules. nih.gov This process, occurring mainly in the liver and kidneys, involves a series of enzymatic reactions traditionally categorized into two phases. gfmer.chnih.gov

Phase I Reactions: These reactions, primarily hydroxylations catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (like hydroxyl groups) on the steroid molecule. nih.govnih.gov This initial step can alter the steroid's biological activity, sometimes converting it into a more or less potent form, and prepares it for the subsequent phase. nih.gov

Phase II Reactions (Conjugation): Following Phase I, the modified steroid undergoes conjugation, where a polar molecule is attached to it, significantly increasing its water solubility. gfmer.chnih.govnih.gov This is the most critical step for detoxification and elimination. cas.cz The two major conjugation pathways for steroids are sulfation and glucuronidation. gfmer.chcas.cz

Glucuronidation is a predominant pathway for steroid inactivation. nih.govcas.cz In this reaction, the enzyme UDP-glucuronyltransferase (UGT) transfers a glucuronic acid moiety from uridine (B1682114) diphosphoglucuronic acid (UDPGA) to a hydroxyl group on the steroid. gfmer.chnih.gov This creates a steroid glucuronide, such as estrone (B1671321) glucuronide, which is highly water-soluble and can be efficiently excreted from the body, primarily in urine. nih.govwikipedia.org While the liver is the main site of this activity, UGT enzymes are also present in other tissues, including the kidneys, intestine, and prostate. cas.cztaylorfrancis.com

Biochemical Significance of Glucuronidated Steroids in Research Systems

Historically considered mere inactive waste products, conjugated steroids are now recognized for their significant biochemical roles, making them valuable subjects of academic inquiry. cas.cz The study of glucuronidated steroids like estrone glucuronide is crucial for several research applications.

Metabolic Reservoir: The large circulating pool of estrogen sulfates and glucuronides can act as a reservoir. wikipedia.org These conjugates can be converted back into their active, unconjugated forms by enzymes in various tissues, thereby extending the biological half-life of the parent hormone. wikipedia.org

Understanding Disease and Drug Metabolism: Glucuronidation is a central pathway for the metabolism of not only endogenous compounds like steroids but also a wide variety of xenobiotics, including therapeutic drugs. cas.cznih.gov Research into steroid glucuronidation provides insights into drug-drug interactions and the mechanisms of detoxification. nih.govcas.cz For example, understanding how certain drugs induce or inhibit UGT enzymes is critical for predicting their impact on the clearance of steroid hormones and other medications. nih.gov

Rationale for Utilizing Deuterated Steroid Conjugates, including Estrone Glucuronide-d4, in Academic Inquiry

The advancement of analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the study of steroid metabolism. nih.gov In these highly sensitive methods, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes in complex biological matrices like plasma or urine. nih.govacs.org Estrone-d4-glucuronide is a prime example of such a standard. veeprho.com

The rationale for using a deuterated conjugate like Estrone-d4-glucuronide includes:

Mass Differentiation: Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. acs.org By replacing four hydrogen atoms on the estrone glucuronide molecule with deuterium atoms, a compound is created that is chemically and physically almost identical to the natural, endogenous version but has a slightly higher molecular weight. veeprho.com This mass difference allows the mass spectrometer to distinguish between the internal standard (the "heavy" deuterated version) and the endogenous analyte (the "light" natural version). nih.gov

Correction for Analytical Variability: The deuterated internal standard is added to a biological sample at a known concentration at the beginning of the analytical process. nih.gov Because it behaves nearly identically to the endogenous compound during sample extraction, cleanup, chromatography, and ionization, any sample loss or variation in instrument response will affect both the standard and the analyte equally. acs.org By measuring the ratio of the analyte to the internal standard, researchers can correct for these variations, leading to highly accurate and reliable quantification. nih.gov

Applications in Research: This precision is essential in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of estrogen-based drugs. It is also vital for hormonal studies, such as those investigating endocrine-disrupting chemicals, and for establishing accurate reference ranges for hormone levels in clinical diagnostics.

Data Tables

Table 1: Physicochemical Properties of Estrone-d4-glucuronide (Sodium Salt)

| Property | Value |

| IUPAC Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

| Molecular Formula | C₂₄H₂₅D₄NaO₈ |

| Molecular Weight | ~473.5 g/mol |

| Synonyms | Estrone-d4-3-Glucuronide (Sodium Salt), Estrone Glucuronide-d4 |

| Primary Application | Internal standard for mass spectrometry |

Data sourced from available chemical supplier and database information. veeprho.comsussex-research.com

Table 2: Key Stages of Steroid Metabolism

| Stage | Primary Enzymes Involved | Key Function | Result |

| Phase I | Cytochrome P450 (CYP) family | Introduce or expose functional groups | Alteration of biological activity; preparation for Phase II |

| Phase II (Conjugation) | UDP-glucuronyltransferases (UGTs), Sulfotransferases (SULTs) | Attach polar molecules (e.g., glucuronic acid) | Increased water solubility for efficient excretion |

This table provides a simplified overview of steroid metabolism pathways. nih.govnih.gov

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C24H29NaO8 |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |

InChI-Schlüssel |

PBULYLQKWDXDFZ-GSKGIKHZSA-M |

Isomerische SMILES |

[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Labeling of Estrone Glucuronide D4

Strategies for Chemical Synthesis of Estrone (B1671321) Glucuronides for Research Applications

The synthesis of estrone glucuronides for research purposes can be achieved through both chemical and enzymatic methods, each offering distinct advantages.

Chemical Synthesis:

Chemical synthesis provides a robust route for producing large quantities of estrone glucuronides. A common strategy involves the glucuronidation of the estrone molecule. One established method begins with the bromination of estrone to create a more reactive intermediate. For instance, 2,4,16α-tribromoestrone can be synthesized from estrone using cupric bromide, yielding a stable substrate for the subsequent attachment of the glucuronic acid moiety. The glucuronidation step itself often employs a protected form of glucuronic acid, such as a methyl ester with acetylated hydroxyl groups, which is coupled to the phenolic hydroxyl group of the estrone intermediate. This is followed by deprotection steps to yield the final estrone glucuronide. nih.gov Another approach involves the direct synthesis from estrone using microwave-assisted techniques with reagents like 3-fluorobenzonitrile (B1294923) and potassium carbonate in DMSO. mdpi.com

Enzymatic Synthesis:

Enzymatic methods offer high regioselectivity, which can be crucial for complex molecules. Recombinant enzymes, such as β-glucuronidase-derived glucuronylsynthase from Escherichia coli, can be used to catalyze the transfer of glucuronic acid from a donor molecule, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), directly to the estrone substrate. This reaction is typically performed in a phosphate (B84403) buffer at a pH of 7.4 and a temperature of 37°C. In vitro synthesis has also been demonstrated using tissue preparations, such as slices and homogenates of human renal tissue, which naturally contain the necessary enzymes for estrogen metabolism. nih.gov

| Synthesis Strategy | Key Features | Typical Reagents/Components | Reference(s) |

| Chemical (Bromination Intermediate) | Scalable, uses reactive intermediate | Estrone, Cupric Bromide, Protected Glucuronic Acid | |

| Chemical (Microwave-Assisted) | Rapid synthesis | Estrone, 3-Fluorobenzonitrile, K₂CO₃, DMSO | mdpi.com |

| Enzymatic (Glucuronylsynthase) | High regioselectivity | Estrone, Glucuronylsynthase, UDPGA | |

| Enzymatic (Tissue Homogenate) | Utilizes endogenous enzymes | Estradiol (B170435), Renal Tissue Homogenate, UDPGA | nih.gov |

Approaches for Deuterium (B1214612) Isotopic Incorporation (d4) at Specific Molecular Positions

The production of Estrone Glucuronide-d4 involves the specific incorporation of four deuterium atoms into the estrone molecule prior to the glucuronidation step. The standard labeling pattern for this compound is at the 2, 4, 16, and 16 positions of the steroid nucleus. synthose.comresearchgate.net

The primary method for achieving this is through catalytic deuterium exchange. This process typically involves:

Starting Material: The synthesis begins with non-labeled estrone.

Catalytic Reaction: The estrone is subjected to a hydrogen-deuterium exchange reaction. This is commonly carried out using a palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) or palladium on carbon (Pd/C), in a deuterium gas (D₂) atmosphere.

Deuterated Intermediate: This catalytic process yields deuterated estrone (estrone-d4). nih.gov

Glucuronidation: The resulting estrone-d4 is then conjugated with glucuronic acid using one of the synthetic methods described in the previous section to produce the final product, Estrone-d4-glucuronide.

This pre-synthetic deuteration approach ensures that the deuterium labels are stably incorporated into the core steroid structure before the final conjugation, resulting in high isotopic purity.

| Labeling Step | Description | Reagents/Conditions | Reference(s) |

| Catalytic Deuteration | Hydrogen-deuterium exchange on the estrone molecule. | Estrone, Palladium Catalyst (e.g., Pd/C), D₂ gas | |

| Glucuronidation | Conjugation of deuterated estrone with glucuronic acid. | Estrone-d4, Glucuronyl Donor (e.g., UDPGA) |

Characterization of Isotopic Purity and Stability for Research Applications

Ensuring the isotopic purity and stability of Estrone Glucuronide-d4 is critical for its use as an internal standard. Several analytical techniques are employed to verify these parameters. Commercial suppliers typically guarantee a high level of enrichment, often with a chemical purity of at least 95% and an isotopic enrichment of 98 atom % deuterium. synthose.comsussex-research.com

Analytical Methods for Characterization:

High-Resolution Mass Spectrometry (HR-MS): This is a primary tool for determining isotopic purity. ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) can distinguish between the different isotopologs (molecules that differ only in their isotopic composition). nih.gov By analyzing the relative abundance of the ion corresponding to the d4-labeled compound versus ions corresponding to d0, d1, d2, or d3 versions, the isotopic enrichment can be accurately calculated. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.org

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS can also be used to characterize estrogen glucuronides after derivatization. nih.gov For deuterated standards, it can help ensure specificity and the absence of isotopic fractionation during sample preparation. dshs-koeln.deresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is not only the primary application for the standard but also a tool for its characterization, confirming its chromatographic behavior and mass fragmentation patterns relative to the non-labeled analyte. nih.govnih.gov

Stability is also a key consideration. Estrone Glucuronide-d4 is typically stored at low temperatures (0 to -20 °C) and in the absence of basic solutions to prevent degradation. synthose.com

| Analytical Technique | Purpose in Characterization | Key Findings/Application | Reference(s) |

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment and purity. | Calculation of relative abundance of H/D isotopologs. | nih.govrsc.org |

| Nuclear Magnetic Resonance (NMR) | Confirms molecular structure and label positions. | Provides structural integrity data. | rsc.org |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Ensures specificity and checks for isotopic fractionation. | Characterization of derivatized glucuronides. | nih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms chromatographic and fragmentation behavior. | Comparison with non-labeled analyte. | nih.gov |

Production of Deuterated Internal Standards for Quantitative Analytical Research

The primary application and the driving force behind the production of Estrone Glucuronide-d4 is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. synthose.commedchemexpress.com SIL-IS are considered the gold standard for quantitative mass spectrometry, particularly LC-MS/MS, because they have nearly identical chemical and physical properties to the analyte being measured. sigmaaldrich.com

Role in Quantitative Analysis:

In a typical quantitative workflow, a known amount of Estrone Glucuronide-d4 is added ("spiked") into a biological sample (e.g., serum, plasma, urine) at the beginning of the sample preparation process. nih.govnih.gov Because the deuterated standard behaves almost identically to the endogenous, non-labeled estrone glucuronide during extraction, chromatography, and ionization, it can effectively correct for any analyte loss or variability during these steps. sigmaaldrich.com

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference (a difference of 4 Da in this case). nih.gov By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification of the endogenous estrone glucuronide concentration can be achieved, even at very low levels. nih.govthermofisher.com This method offers high sensitivity and specificity, which is superior to older techniques like immunoassays that can suffer from cross-reactivity. sigmaaldrich.comnih.gov The use of deuterated estrone standards has enabled the reliable quantification of estrone in the femtomole range from cell lysates. nih.gov

Advanced Analytical Methodologies and Research Applications of Estrone Glucuronide D4

Mass Spectrometry-Based Quantification of Estrone (B1671321) Glucuronides and Related Metabolites

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the specific and sensitive quantification of steroid metabolites. mdpi.com Its application is essential for distinguishing between closely related steroid structures and achieving the low detection limits required for biological samples. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing conjugated steroids like Estrone Glucuronide directly from biological fluids such as urine and plasma. researchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple steroid glucuronides without the need for chemical derivatization, which is often required in other methods. researchgate.netnih.gov

Researchers have developed robust LC-MS/MS methods capable of measuring a wide panel of phase I and phase II steroid metabolites, including 15 different steroid glucuronides in human urine. nih.gov These methods typically involve a sample workup that may include protein precipitation and solid-phase extraction (SPE) to clean the sample before injection into the LC-MS/MS system. nih.gov The ability to directly measure the glucuronidated form is a significant advantage, as it avoids the destructive step of hydrolysis, preserving the integrity of the original metabolite profile. nih.gov However, the low ionization efficiency of estrogens can present a challenge, sometimes necessitating strategies to couple them with an easily ionizable group to enhance detection by the mass spectrometer. wur.nl

Gas chromatography-mass spectrometry (GC-MS) has a long history in steroid analysis and is particularly useful for comprehensive urinary steroid profiling. nih.govrestek.com Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Steroid glucuronides are neither. Therefore, their analysis by GC-MS involves a multi-step sample preparation process. nih.gov

This process includes:

Hydrolysis: An enzymatic or chemical hydrolysis step is required to cleave the glucuronide moiety from the steroid core, converting Estrone Glucuronide back to estrone. nih.gov

Derivatization: The resulting free steroid is then chemically modified (derivatized) to increase its volatility and improve its chromatographic properties. nih.govrestek.com Common derivatization agents include those that form trimethylsilyl (B98337) (TMS) ethers. mdpi.com

While effective, these additional steps make the process more complex and time-consuming compared to direct LC-MS/MS analysis and can introduce variability. nih.gov

Estrone Glucuronide-d4 is a deuterated stable isotope-labeled version of Estrone Glucuronide. Its critical role in quantitative analysis is to serve as an internal standard (IS). researchgate.netwur.nl An internal standard is a compound added to a sample in a known quantity before any sample processing begins. nih.gov

The function of Estrone Glucuronide-d4 as an IS is to correct for potential inconsistencies and losses during the analytical workflow. nih.gov Because it is chemically identical to the target analyte (Estrone Glucuronide) but has a slightly higher mass due to the deuterium (B1214612) atoms, it behaves almost identically during extraction, chromatography, and ionization. mdpi.combiorxiv.org However, the mass spectrometer can distinguish it from the non-labeled analyte.

By comparing the final signal of the analyte to the signal of the known amount of internal standard, researchers can accurately account for:

Analyte loss during sample preparation steps like liquid-liquid or solid-phase extraction. nih.govwur.nl

Matrix effects , where other components in the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte. biorxiv.orglambda-cro.com

Variations in instrument response and injection volume. researchgate.net

The use of a stable isotope-labeled internal standard like Estrone Glucuronide-d4 is considered best practice and is fundamental to developing highly accurate and precise LC-MS/MS methods, often referred to as the "gold-standard" stable isotope dilution (SID) technique. nih.gov

Before a quantitative method can be used for research sample analysis, it must undergo rigorous validation to ensure its reliability. nih.gov Key validation parameters include accuracy, precision, and sensitivity. nih.govnih.gov Estrone Glucuronide-d4 is crucial for achieving the high standards required for these metrics.

Accuracy: This measures how close the quantified value is to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations. nih.gov Methods using deuterated internal standards report high accuracy, with recovery values typically between 89.6% and 113.8%. nih.gov

Precision: This refers to the reproducibility of the measurement, assessed by repeatedly analyzing the same sample. It is usually expressed as the coefficient of variation (%CV). For steroid analysis, intra-day and inter-day precision are typically required to be below 15%. nih.gov Ultrasensitive methods for estrone have demonstrated %CVs below 9.0%. nih.gov

Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. nih.gov For estrogens and their metabolites, which are often present at very low concentrations, achieving a low LLOQ is critical. lambda-cro.com Validated LC-MS/MS methods have achieved LLOQs for estrone in the low picogram per milliliter (pg/mL) or nanomole per liter (nmol/L) range. nih.govnih.gov

| Validation Parameter | Typical Performance in Steroid Glucuronide Analysis | Source |

| Accuracy (Recovery) | 89.6% - 113.8% | nih.gov |

| Precision (%CV) | < 15% for inter-day and intra-day assays | nih.gov |

| Linearity (R²) | ≥ 0.99 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.3 pmol/L (0.07 pg/mL) for Estrone | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 1.9 nmol/L to 21.4 nmol/L for various steroid glucuronides | nih.gov |

Chromatographic Separation Techniques for Estrone Glucuronide-d4 in Research

Chromatography is the process used to separate the components of a mixture before they are introduced to the mass spectrometer. For a compound like Estrone Glucuronide-d4 and its non-labeled counterpart, effective separation from other endogenous substances is vital for preventing interference and ensuring accurate quantification.

HPLC and its more advanced version, UHPLC, are the dominant separation techniques coupled with mass spectrometry for the analysis of steroid glucuronides. nih.govnih.gov In these methods, the sample is injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is then pumped through the column, and different compounds travel through it at different speeds based on their chemical properties, leading to their separation. researchgate.net

UHPLC systems use columns with smaller particles (typically under 2 µm) and operate at higher pressures than traditional HPLC. This results in significant advantages for steroid analysis:

Improved Resolution: UHPLC provides sharper and narrower peaks, allowing for better separation of structurally similar compounds, such as different estrogen isomers and metabolites. researchgate.net

Increased Sensitivity: The narrower peaks lead to a higher signal-to-noise ratio, which improves the LLOQ. nih.gov

Faster Analysis Times: The high efficiency of UHPLC columns allows for shorter run times, increasing sample throughput. A total run time of less than 10 minutes is common. nih.gov

| System | Column Example | Mobile Phase Example | Flow Rate | Source |

| UPLC | BEH C18 (50 × 2.1 mm, 1.7 µm) | Acetonitrile and 3.0 mM ammonium (B1175870) trifluoroacetate (B77799) in water | Not Specified | researchgate.net |

| LC-MS/MS | Not Specified | Water with 0.1% ammonium hydroxide (B78521) and pure methanol (B129727) | 0.250 mL/min | nih.gov |

| HPLC | Accucore Bi-Phenyl | Not Specified | Not Specified | thermofisher.com |

Solid-Phase Extraction (SPE) in Sample Preparation for Research Analysis

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation in the quantitative analysis of steroid metabolites, including estrone glucuronide, from complex biological matrices such as urine or plasma. fu-berlin.de This chromatographic technique is essential for isolating and concentrating target analytes, thereby removing interfering substances and enhancing the sensitivity and reliability of subsequent analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The fundamental principle of SPE involves the partitioning of compounds between a solid stationary phase and a liquid mobile phase. For estrone glucuronide, a non-polar sorbent like C18 is commonly used, which retains the analyte through hydrophobic interactions while allowing more polar, water-soluble matrix components to be washed away. fu-berlin.de

The optimization of SPE protocols is critical for achieving high recovery and sample purity. A typical procedure involves several key steps: conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the purified analyte. nih.gov For instance, a method developed for fractionating 27 estrogen-related metabolites from urine utilizes Strata C18-E cartridges. nih.gov The process begins with conditioning the sorbent with acetone, methanol (MeOH), and water to activate the stationary phase. nih.gov The biological sample, adjusted to a neutral pH, is then loaded onto the column. nih.gov A crucial step is the differential washing, where varying concentrations of an organic solvent are used to selectively remove interferences and then elute specific fractions. For example, a wash with 5% (v/v) MeOH followed by 20% (v/v) MeOH can be used to collect the polar sulphate and glucuronide conjugates, while leaving less polar metabolites bound to the cartridge for later elution. nih.gov This fractionation is particularly valuable as it can improve the detection of low-concentration metabolites by simplifying the final extract. nih.gov The collected fraction containing estrone glucuronide is then typically evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis. nih.gov

The table below outlines a representative SPE workflow for the extraction of estrogen glucuronides from a urine sample.

| Step | Description | Purpose | Representative Solvents |

| 1. Conditioning | The solid sorbent is solvated to prepare it for sample interaction. | To activate the C18 stationary phase and ensure reproducible retention. | Acetone, Methanol, Water |

| 2. Equilibration | The sorbent is flushed with a solution similar to the sample matrix. | To create a chemical environment that promotes analyte binding. | Water (pH adjusted to ~7.0) |

| 3. Sample Loading | The prepared biological sample (e.g., diluted urine) is passed through the cartridge. | To adsorb the analyte (Estrone Glucuronide) onto the solid phase. | Urine diluted with water |

| 4. Washing | The cartridge is rinsed with solvents of specific polarities. | To remove endogenous interferences without dislodging the analyte of interest. | 5% (v/v) Methanol in water |

| 5. Elution | A solvent strong enough to disrupt the analyte-sorbent interaction is passed through the cartridge. | To recover the purified and concentrated analyte from the sorbent. | 20% (v/v) Methanol in water (for the glucuronide fraction) |

| 6. Post-Elution | The collected eluate is prepared for analysis. | To concentrate the sample and transfer it into a solvent compatible with the analytical instrument. | Evaporation under nitrogen and reconstitution in mobile phase |

This table is a generalized representation based on published methodologies. nih.gov

Application of Estrone Glucuronide-d4 in Isotopic Tracer Studies

Estrone Glucuronide-d4 is a stable isotope-labeled (SIL) version of the endogenous metabolite, where four hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to its natural counterpart but has a higher molecular weight, allowing it to be clearly distinguished and quantified separately by mass spectrometry. This characteristic makes it an ideal isotopic tracer, a powerful tool used in metabolic research to track the fate of compounds within a biological system without perturbing the system's natural state. nih.gov By introducing a known amount of the labeled compound, researchers can precisely trace its absorption, distribution, metabolism, and excretion (ADME), providing quantitative data on metabolic pathways and kinetics.

Isotopic Tracing for Metabolic Flux Analysis in In Vitro and Animal Research Models

Metabolic flux analysis is the study of the rates of metabolic reactions in a biological system. The use of isotopic tracers like Estrone Glucuronide-d4 is central to these investigations. In research settings, the labeled compound can be administered to animal models or introduced into in vitro systems, such as human liver microsomes (HLMs), to trace metabolic pathways in real-time. nih.gov For example, estrogens undergo extensive metabolism, with estradiol (B170435) being converted to estrone, which is then conjugated by UDP-glucuronyltransferase (UGT) enzymes to form estrone glucuronide. wikipedia.org This conjugated form, along with other estrogen conjugates, creates a large circulating reservoir that can be converted back to the active hormone, effectively extending its biological half-life. wikipedia.org

By using Estrone Glucuronide-d4, researchers can quantify the dynamic flux through these pathways. For instance, after introducing the labeled compound, the appearance of labeled downstream metabolites or the rate of its clearance can be measured. This approach allows for the precise calculation of production and clearance rates of specific metabolites. nih.gov In in vitro models using HLMs or expressed UGT enzymes, Estrone Glucuronide-d4 can be used to pinpoint which specific UGT isoforms are responsible for estrogen conjugation by correlating the rate of metabolism with the known activity of each enzyme. nih.gov This provides critical information on how genetic variability or drug interactions affecting these enzymes might alter estrogen disposition. nih.gov

The table below illustrates a hypothetical experiment measuring metabolic flux using Estrone Glucuronide-d4 in an in vitro liver microsome model.

| Time Point | Analyte Measured | Concentration (nmol/mg protein) | Interpretation |

| 0 min | Estrone Glucuronide-d4 | 10.0 | Initial concentration of the added tracer. |

| 0 min | Estrone-d4 | 0.0 | No deconjugation has occurred yet. |

| 30 min | Estrone Glucuronide-d4 | 6.5 | The tracer is being metabolized (cleared). |

| 30 min | Estrone-d4 | 3.5 | Labeled estrone appears as a result of deconjugation (e.g., by β-glucuronidase activity). |

| 60 min | Estrone Glucuronide-d4 | 3.0 | Further clearance of the tracer. |

| 60 min | Estrone-d4 | 7.0 | Continued production of the deconjugated metabolite. |

This table represents hypothetical data to illustrate the principles of a metabolic flux experiment.

Investigation of Glucuronide Transport and Disposition Mechanisms in Research Systems

The disposition of estrone glucuronide involves multiple transport steps across cellular membranes. Glucuronidation of estrone occurs within the lumen of the endoplasmic reticulum (ER). nih.govnih.gov The resulting estrone glucuronide is more water-soluble than its parent compound and cannot passively diffuse across lipid membranes. nih.gov Therefore, its movement out of the ER lumen into the cytoplasm, and subsequently out of the hepatocyte into blood or bile for eventual excretion, requires specific protein-mediated transport systems. nih.govnih.gov

Isotopically labeled tracers are indispensable for studying these transport mechanisms. Research using isolated ER membrane vesicles from rat livers has been conducted to characterize the transport of steroid conjugates. nih.govnih.gov In such systems, a labeled substrate like Estrone Glucuronide-d4 can be introduced, and its movement across the vesicle membrane can be measured over time. These studies have demonstrated that the transport of steroid conjugates is a time-dependent process, indicating it is carrier-mediated rather than simple diffusion, and have suggested that different transporters are responsible for moving different conjugates. nih.gov

Furthermore, specific transporter proteins that handle the disposition of related estrogen glucuronides have been identified. wikipedia.org Members of the ATP-binding cassette (ABC) transporter family, such as MRP2, MRP3, and BCRP, are known to efflux estradiol glucuronide out of cells, while organic anion-transporting polypeptides (OATPs) mediate its uptake into tissues. wikipedia.org Estrone Glucuronide-d4 serves as a critical tool to investigate whether estrone glucuronide is also a substrate for these transporters, to characterize the kinetics of the transport (e.g., Kₘ and Vₘₐₓ), and to study potential drug-drug interactions at the transporter level.

The table below summarizes major transporter families implicated in the disposition of estrogen glucuronides.

| Transporter Family | Abbreviation | Cellular Location | Function in Glucuronide Disposition |

| ATP-Binding Cassette | ABC | Apical or basolateral membrane of hepatocytes | Efflux of conjugates out of the cell (e.g., into bile or blood) |

| Organic Anion-Transporting Polypeptide | OATP | Basolateral membrane of hepatocytes; other tissues | Uptake of conjugates from the blood into cells |

This table is based on transporters identified for the closely related compound estradiol glucuronide. wikipedia.org

Biochemical Pathways and Enzymatic Studies in Research Models

Enzymology of Glucuronidation: UDP-Glucuronosyltransferase (UGT) Isoform Specificity

Glucuronidation is a major metabolic pathway that renders steroid hormones like estrone (B1671321) more water-soluble, thereby facilitating their excretion and terminating their biological activity. nih.gov This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govnih.gov

Kinetic Characterization of Estrone Glucuronidation by UGTs in In Vitro Systems

The formation of estrone glucuronide is catalyzed by several UGT isoforms, with varying efficiencies and specificities. Studies using human liver microsomes (HLMs) and recombinant UGT enzymes have been crucial in characterizing the kinetics of this reaction.

The glucuronidation of the phenolic 3-hydroxyl group of estrogens is primarily catalyzed by isoforms of the UGT1A family. researchgate.net Specifically, UGT1A1 is a key enzyme in the glucuronidation of estradiol (B170435) at the 3-position, a process that exhibits atypical, non-Michaelis-Menten kinetics, often showing autoactivation. researchgate.netdoi.org This suggests a complex interaction between the substrate and the enzyme, where the binding of one substrate molecule enhances the binding or catalytic activity for subsequent molecules.

In contrast, other UGT isoforms such as UGT1A3, UGT1A8, UGT1A9, and UGT1A10 have also been reported to catalyze the glucuronidation of estrone and/or estradiol. oup.com For instance, UGT1A8 and UGT1A3 show activity towards estrone, while UGT1A1 and UGT1A4 are more specific for estradiol. oup.com

Kinetic parameters for the formation of estradiol-3-glucuronide, a closely related reaction, have been determined in alamethicin-treated human liver microsomes. These studies, which often fit the data to the Hill equation due to the observed autoactivation, have reported apparent Km (or S50) values around 17-22 µM and a Hill coefficient (n) of approximately 1.8-1.9. nih.govnih.gov

Table 1: Kinetic Parameters for Estradiol-3-Glucuronidation in Human Liver Microsomes

Investigation of Enzyme Induction and Inhibition in Research Models

The activity of UGTs responsible for estrone glucuronidation can be modulated by various endogenous and exogenous compounds, a phenomenon studied in research models to understand potential drug-hormone interactions.

In estrogen receptor-positive breast cancer cell lines (e.g., MCF-7), the expression of UGT2B15 has been shown to be significantly upregulated by estradiol. nih.gov This suggests a feedback mechanism where estrogens can induce their own metabolic inactivation. nih.gov This induction is mediated through the estrogen receptor and can be blocked by antiestrogens. nih.gov

Furthermore, in vitro studies using human liver microsomes have demonstrated that the glucuronidation of estradiol can be either activated or inhibited by other compounds. nih.gov For example, at low substrate concentrations, 17α-ethynylestradiol can stimulate estradiol-3-glucuronidation, while at higher substrate concentrations, it becomes inhibitory. nih.gov Various flavonoids have also been shown to inhibit this pathway, with tangeretin (B192479) being a potent inhibitor. nih.gov Such interactions are complex and highlight the potential for dietary components and other drugs to influence estrogen metabolism. nih.gov

Steroid Conjugate Transport Mechanisms in Research

Once formed, estrone glucuronide must be transported out of the cell to be eliminated from the body. This process is mediated by specific transporter proteins.

Role of Efflux Transporters (e.g., MRPs, BCRP, MDR1) in Glucuronide Disposition in Research Models

Several members of the ATP-binding cassette (ABC) transporter superfamily are responsible for the efflux of steroid glucuronides. nih.govnih.gov Key transporters involved include Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov

MRP2 (ABCC2) : This transporter is important for the biliary excretion of many glucuronide conjugates, including estradiol-17-glucuronide. frontiersin.org

MRP3 (ABCC3) : Studies have shown that MRP3 can transport various estrogen glucuronides, including estrone-3-glucuronide, with high affinity (low Km values). nih.govhelsinki.fi

BCRP (ABCG2) : BCRP is a significant efflux pump for conjugated steroids. nih.govnih.gov It has been shown to transport estrone-3-glucuronide at high rates. nih.govhelsinki.fi

MDR1 (ABCB1) : In contrast to MRPs and BCRP, research indicates that MDR1 (P-glycoprotein) is not a significant transporter for estrogen glucuronides. nih.govhelsinki.fi

Studies on Glucuronide Uptake and Efflux in Cellular and Vesicular Models

In vitro transport studies using membrane vesicles isolated from cells overexpressing specific transporters have been invaluable for characterizing the kinetics and specificity of glucuronide transport.

Vesicular transport assays with recombinant human MRP2, MRP3, and BCRP have confirmed their ability to transport estrone-3-glucuronide (E1-G). nih.govhelsinki.fi These studies allow for the determination of kinetic parameters for transport. For instance, MRP3 transports estrogen glucuronides with Km values typically below 20 µM, whereas MRP2 has much higher Km values (180-790 µM), indicating lower affinity. nih.govhelsinki.fi BCRP has also been identified as an efficient transporter for E1-G. nih.govhelsinki.fi In contrast, studies using vesicles expressing MDR1 showed no significant transport of estrogen conjugates above control levels. nih.govhelsinki.fi

Table 2: Transporter Affinity for Estrogen Glucuronides in Vesicular Models

Enterohepatic Recirculation of Steroid Glucuronides in Animal Models

Enterohepatic circulation is a process where compounds excreted in the bile into the intestine are reabsorbed back into the bloodstream and returned to the liver. wikipedia.orgyoutube.com This recycling can significantly prolong the presence of a compound in the body.

Steroid glucuronides, such as estrone glucuronide, are excreted from the liver into the bile. researchgate.net Once in the intestinal lumen, they can be hydrolyzed by β-glucuronidase enzymes produced by the gut microbiota. researchgate.netnih.govresearchgate.net This enzymatic action cleaves the glucuronic acid moiety, regenerating the parent steroid (estrone). The now more lipophilic estrone can be reabsorbed through the intestinal wall into the portal circulation and transported back to the liver. researchgate.net

Modulation of Glucuronidation by Endogenous and Exogenous Compounds in In Vitro Research Systems

The glucuronidation of estrone, a critical pathway for its inactivation and elimination, is subject to modulation by a wide array of both endogenous and exogenous compounds. In vitro research, utilizing human liver microsomes (HLMs), intestinal microsomes, and recombinant UDP-glucuronosyltransferase (UGT) enzymes, has been instrumental in identifying substances that can either inhibit or induce the enzymatic activity responsible for forming estrone glucuronide. This modulation can have significant physiological consequences, altering the balance of active estrogens in the body.

The primary enzymes responsible for estrone glucuronidation include several UGT isoforms, with UGT1A1, UGT1A3, UGT1A8, and UGT2B7 being key players. nih.govcohlife.org The activity of these enzymes can be significantly altered by the presence of competing substrates, inhibitors, or inducers.

Inhibition of Estrone Glucuronidation

A diverse range of compounds has been shown to inhibit the glucuronidation of estrogens in vitro. This inhibition can be competitive, non-competitive, or through other mechanisms.

Exogenous Compounds:

Several pharmaceutical agents have been identified as potent inhibitors of UGT enzymes that metabolize estrogens. For instance, a number of non-steroidal anti-inflammatory drugs (NSAIDs) have been demonstrated to inhibit estradiol 3β-glucuronidation, a reaction catalyzed by UGT1A1, which is also involved in estrone glucuronidation. In studies using human liver microsomes, niflumic acid was found to be a potent inhibitor, with other NSAIDs such as diclofenac, diflunisal, and indomethacin (B1671933) also showing significant inhibitory effects. frontiersin.org The synthetic estrogen, diethylstilbestrol, acts as a strong competitive inhibitor of UGT1A1-catalyzed estradiol-3-O-glucuronidation. nih.gov The tyrosine kinase inhibitor nilotinib (B1678881) has also been shown to inhibit UGT1A1. nih.gov

Dietary constituents, particularly flavonoids, have been extensively studied for their potential to modulate estrogen metabolism. Liver microsomal glucuronidation of both estradiol and estrone has been shown to be inhibited by green and black teas, as well as their constituent catechins like (-)-epigallocatechin (B1671488) gallate. frontiersin.org Several flavonoids, including kaempferol, quercetin, rutin, flavone, naringenin, and hesperetin, also exhibit inhibitory effects on this pathway. frontiersin.org

The endocrine-disrupting chemical bisphenol A (BPA) has been shown to exert competitive inhibition on the glucuronidation of zidovudine (B1683550) (AZT), a process also mediated by UGTs, suggesting a potential for similar interactions with estrogen glucuronidation.

| Inhibitor | Enzyme/System | Substrate | Inhibition Type | IC50 / Ki |

| Niflumic Acid | Human Liver Microsomes (HLM) | Estradiol | - | IC50: 22.2 µM |

| Diflunisal | Human Liver Microsomes (HLM) | Estradiol | - | IC50: 37.8 µM |

| Indomethacin | Human Liver Microsomes (HLM) | Estradiol | - | IC50: 51.5 µM |

| Diclofenac | Human Liver Microsomes (HLM) | Estradiol | Non-competitive | IC50: 60.9 µM, Ki: 112 µM |

| Diethylstilbestrol | Human Liver Microsomes (HLM) | Estradiol | Competitive | - |

| Nilotinib | UGT1A1 | - | - | Ki: 0.079 - 0.53 µM |

| Taurolithocholic Acid (TLCA) | UGT1A1 | Estradiol | Competitive | Ki: 0.3 µM |

Endogenous Compounds:

Endogenous substances, such as bile acids, can also significantly inhibit estrogen glucuronidation. In vitro studies have demonstrated that certain bile acids can act as inhibitors of UGT enzymes. For example, taurolithocholic acid (TLCA) has been shown to be a potent inhibitor of several UGT isoforms, including UGT1A1, which is crucial for estradiol and, by extension, estrone glucuronidation. nih.gov TLCA was found to competitively inhibit the glucuronidation of estradiol in human liver microsomes. nih.gov This suggests that in conditions of cholestasis, where bile acid concentrations are elevated, estrogen metabolism could be impaired.

Induction of Estrone Glucuronidation

In contrast to inhibition, some compounds can increase the rate of estrone glucuronidation by inducing the expression of UGT enzymes.

Exogenous Compounds:

Pre-treatment of non-pregnant rats with 3-methylcholanthrene (B14862) was shown to increase estrone glucuronyltransferase activity by 35%. nih.gov Phenobarbital was also identified as an inducer of this activity, although to a lesser extent than 3-methylcholanthrene. nih.gov The food additive butylated hydroxyanisole (BHA), when administered in the diet to female mice, led to a 187% increase in the liver microsomal glucuronidation of estrone. wikipedia.org

| Inducer | In Vitro System | Effect on Estrone Glucuronidation |

| 3-Methylcholanthrene | Rat Liver Microsomes | 35% increase in activity |

| Phenobarbital | Rat Liver Microsomes | Increase in activity |

| Butylated Hydroxyanisole (BHA) | Mouse Liver Microsomes | 187% increase in activity |

The modulation of estrone glucuronidation by these various compounds highlights the complex interplay between diet, pharmaceuticals, and endogenous molecules in regulating estrogen homeostasis. These in vitro findings provide a crucial foundation for understanding potential drug-nutrient and drug-endobiotic interactions in vivo.

Preclinical and Mechanistic Research Applications of Estrone Glucuronide D4

Investigation of Steroid Hormone Metabolism and Regulation in Animal Models

The use of deuterated steroids is fundamental to studying their complex metabolic pathways and regulatory networks in vivo. Animal models, such as rats and monkeys, are crucial for this research as they allow for detailed pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) studies that are not feasible in humans.

Stable isotope-labeled compounds like Estrone-d4 are used to trace the biotransformation of estrogens in vivo. When administered to animal models, the deuterated steroid follows the same metabolic routes as the endogenous hormone. By analyzing tissues and excreta using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can differentiate the administered compound and its metabolites from the naturally present, non-labeled steroids. This allows for the unambiguous identification and quantification of metabolic products. For instance, studies using deuterated estrone (B1671321) (E1-d4) in rat liver microsomes have successfully identified hydroxylated metabolites, such as 16-OH-E1, by observing the specific mass shift caused by the deuterium (B1214612) labels. nih.govnih.gov This same principle is extended to whole-animal studies to understand the complete metabolic fate of the hormone.

Research in animal models has revealed significant species-specific differences in steroid metabolism. For example, studies on the selective estrogen receptor modulator (SERM) lasofoxifene (B133805) showed that while it was extensively metabolized in both rats and monkeys, notable differences existed in the types and quantities of metabolites produced. nih.gov The glucuronide conjugate was a major circulating metabolite in both species, but other hydroxylated and methylated metabolites were unique to each. nih.gov This highlights the importance of using relevant animal models to predict human metabolism and demonstrates the level of detail that can be achieved in such preclinical investigations.

Furthermore, animal models like the linked-rat model have been instrumental in studying the enterohepatic recirculation of steroid glucuronides. In this process, glucuronides excreted in the bile are deconjugated by gut bacteria back to their active form, which can then be reabsorbed. nih.govnih.gov This recirculation significantly extends the half-life and exposure of the active hormone. nih.govwikipedia.org Using deuterated glucuronides in such models would allow for precise measurement of the extent and rate of this recirculation, providing critical data on hormone bioavailability.

Table 1: Key Metabolic Reactions in Animal Models Studied with Isotope Tracing

| Metabolic Pathway | Description | Species Studied | Relevance |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, often a primary step in increasing water solubility. For example, formation of 2-hydroxyestrone (B23517) and 16-hydroxyestrone. nih.gov | Rat, Human (in vitro) nih.gov | Creates catechol estrogens which can be further metabolized or exert biological effects. |

| Glucuronidation | Conjugation with glucuronic acid to form highly water-soluble metabolites for excretion. nih.govwikipedia.org | Rat, Monkey nih.gov | Major detoxification and elimination pathway for estrogens. wikipedia.org |

| Sulfation | Conjugation with a sulfate (B86663) group. Estrone sulfate can act as a reservoir for active estrone. nih.gov | Rat nih.gov | An alternative conjugation pathway influencing hormone availability. |

| Enterohepatic Recirculation | Deconjugation of glucuronides in the gut, leading to reabsorption of the active steroid. nih.govnih.gov | Rat nih.gov | Prolongs the half-life and systemic exposure of active estrogens. nih.govwikipedia.org |

Elucidation of Glucuronidation's Role in Endocrine Homeostasis in Research Systems

Glucuronidation is a critical Phase II metabolic reaction that maintains endocrine homeostasis by converting lipophilic steroid hormones into water-soluble compounds that can be readily excreted. wikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Research systems, from recombinant enzymes to cellular models, are used to dissect the precise role of this pathway.

Studies with recombinant human UGT enzymes have identified the specific isoforms responsible for estrogen metabolism. For example, UGT2B7 and UGT1A10 have been shown to be highly active in the glucuronidation of estrone and its metabolites. nih.gov The use of a deuterated substrate like Estrone Glucuronide-d4 in such assays serves as an ideal internal standard to accurately quantify enzyme kinetics (e.g., Km and Vmax), helping to determine the efficiency and specificity of different UGT enzymes toward estrone.

Beyond enzymatic activity, the transport of steroid glucuronides out of cells is another crucial control point for endocrine homeostasis. The transport of testosterone (B1683101) glucuronides, for instance, is mediated by specific efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 in the liver, intestine, and kidney. nih.gov These transporters regulate the intracellular concentration of the glucuronides and direct their elimination into bile or urine. nih.gov By analogy, the disposition of estrone glucuronide is similarly controlled. Using Estrone Glucuronide-d4 in vesicular transport assays with recombinant MRPs would allow for the precise characterization of its transport kinetics, helping to build predictive physiological models of estrogen disposition.

Recent research has also uncovered that steroid glucuronides are not merely inactive waste products. Certain metabolites, such as estradiol-3-glucuronide and estradiol-17-glucuronide, can act as signaling molecules themselves, for example, by activating the Toll-like receptor 4 (TLR4) complex, which is involved in inflammatory and pain responses. This indicates that the process of glucuronidation can switch the biological activity of a steroid from a classical hormonal effect to an immunomodulatory one.

Application in Biomarker Discovery and Validation for Research Purposes (e.g., in preclinical disease models)

In the search for biomarkers for diseases like cancer, accurate and reproducible quantification of endogenous molecules in biological fluids is paramount. Stable isotope dilution LC-MS/MS is the gold standard for this type of quantitative analysis, and deuterated molecules like Estrone Glucuronide-d4 are essential for its implementation.

In a typical biomarker validation workflow, a known amount of the stable isotope-labeled internal standard (e.g., Estrone Glucuronide-d4) is spiked into a biological sample (e.g., urine or plasma) from a preclinical disease model, such as a mouse model of breast cancer. The sample is then processed and analyzed by LC-MS/MS. Because the deuterated standard is chemically identical to the endogenous analyte (Estrone Glucuronide), it co-elutes from the chromatography column and experiences similar ionization efficiency in the mass spectrometer. However, it is detected at a different mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous analyte to that of the known amount of the added standard, a highly precise and accurate concentration can be calculated, correcting for any sample loss during preparation or variations in instrument response.

A direct parallel can be seen in a study aimed at validating a urinary biomarker for lung cancer. Researchers identified a potential biomarker, a bile acid derivative named 27-nor-5β-cholestane-3α,7α,12α,24R,25S pentol glucuronide. To enable its use in quantitative assays, they completed the chemical synthesis of its deuterium-labeled analog to serve as the internal standard for mass spectrometry-based quantification. nih.gov This is precisely the role Estrone Glucuronide-d4 plays in studies where estrone metabolites are being investigated as potential biomarkers for hormone-dependent diseases.

Table 2: Role of Estrone Glucuronide-d4 in Biomarker Validation

| Parameter | Function of Estrone Glucuronide-d4 (Internal Standard) | Analytical Technique |

|---|---|---|

| Quantification | Provides a reference signal of known concentration for calculating the absolute amount of the endogenous analyte. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Accuracy & Precision | Corrects for variability in sample extraction, recovery, and instrument response, leading to highly reproducible results. nih.gov | LC-MS/MS |

| Specificity | Confirms the identity of the endogenous analyte through co-elution and specific mass transitions, distinguishing it from other interfering substances in the matrix. nih.gov | LC-MS/MS |

Use in Ex Vivo Tissue and Organ Perfusion Studies for Metabolic Research

Ex vivo organ perfusion systems provide a powerful platform for studying the metabolism and transport of compounds in a whole organ under controlled, physiological-like conditions, bridging the gap between simple in vitro assays and complex in vivo models. Isolated perfused rat livers, for example, have been used extensively to study the fate of estrogens.

In a classic study, the metabolism of radiolabeled estrone and estrone sulfate was investigated during perfusion through an isolated rat liver. The results showed that estrone was rapidly taken up by the liver and that a significant portion was conjugated with glucuronic acid and excreted into the bile. nih.gov Similarly, studies with isolated rat hepatocytes demonstrated the extensive formation of glucuronide and sulfate conjugates of estradiol (B170435). nih.gov

The use of Estrone Glucuronide-d4 in such ex vivo systems would offer several advantages over traditional radiolabeling. Primarily, it allows for the simultaneous study of the administered deuterated compound and the endogenous, non-labeled pool of estrogens and their metabolites. By perfusing an organ with Estrone Glucuronide-d4, researchers could:

Measure Biliary Excretion: Quantify the rate and extent of its transport from the perfusate into the bile, providing key data on hepatic clearance mechanisms. nih.gov

Investigate Deconjugation: Determine if the glucuronide is hydrolyzed back to estrone-d4 within the organ tissue.

Identify Further Metabolism: Trace whether the resulting estrone-d4 is subject to other metabolic reactions like hydroxylation or sulfation within the organ. nih.gov

Study Transporter Interactions: Examine how its transport is affected by co-administering other drugs or compounds known to interact with hepatic transporters like MRPs.

This level of detailed metabolic and transport analysis in a controlled, intact organ system is critical for building accurate pharmacokinetic models and understanding how disease states (e.g., fatty liver) might alter a hormone's disposition.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for Comprehensive Steroid Glucuronide Profiling

The accurate measurement of steroid glucuronides in biological matrices is a significant analytical challenge due to their low concentrations, structural diversity, and the complexity of the matrices themselves. nih.govendocrine-abstracts.org While liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are established methods, the field is advancing toward more sensitive, comprehensive, and high-throughput techniques. nih.govcapes.gov.brcapes.gov.br

A primary goal is the direct analysis of intact steroid conjugates, which avoids the often inefficient and variable step of enzymatic hydrolysis required in many older protocols. nih.gov The development of methods using deuterated standards like Estrone-A-D-glucuronide-d4 is crucial for this, as they allow for precise quantification by correcting for analyte loss during sample preparation and for matrix effects during ionization. nih.gov

Emerging techniques such as ultra-high-performance supercritical-fluid chromatography-tandem mass spectrometry (UHPSFC–MS/MS) offer alternative selectivity and faster analysis times for steroid panels. nih.gov The continuous refinement of mass spectrometers, including high-resolution instruments, further enhances the ability to differentiate between closely related steroid isomers and their conjugated metabolites. nih.gov These advanced methods, underpinned by the use of appropriate internal standards, are essential for creating detailed steroid profiles, which can serve as biomarkers for various physiological and pathological states. nih.gov

Table 1: Comparison of Analytical Techniques for Steroid Glucuronide Profiling This table provides a comparative overview of common and emerging analytical techniques for the analysis of steroid glucuronides.

| Technique | Sensitivity & Selectivity | Sample Preparation | Throughput | Key Application |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and resolution. nih.gov | Requires derivatization and often hydrolysis. endocrine-abstracts.org | Lower | Targeted analysis, discovery of new metabolites. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; suitable for polar conjugates. nih.govnih.gov | Can analyze intact conjugates; solid-phase extraction is common. nih.gov | Higher | Gold standard for targeted quantification in clinical and research settings. nih.gov |

| UHPSFC-MS/MS | Offers different selectivity compared to LC. nih.gov | Similar to LC-MS/MS. | Potentially higher | Analysis of complex steroid mixtures, including isomers. nih.gov |

Integration of Deuterated Estrone (B1671321) Glucuronide-d4 in Advanced Metabolomics and Lipidomics Studies

Metabolomics and lipidomics aim to comprehensively identify and quantify the small molecules within a biological system, offering a functional readout of the physiological state. The accuracy and reproducibility of these untargeted or targeted analyses are highly dependent on the use of reference materials and internal standards. nist.gov Deuterated standards, including Estrone-A-D-glucuronide-d4, are indispensable tools in these advanced "omics" studies. sigmaaldrich.comisotope.com

In mass spectrometry-based metabolomics, stable isotope-labeled internal standards are added to samples at a known concentration at the beginning of the workflow. nih.gov Because the deuterated standard is chemically almost identical to its endogenous, non-labeled counterpart, it experiences similar extraction inefficiencies and ionization suppression or enhancement (matrix effects). By measuring the ratio of the endogenous analyte to the deuterated standard, precise and accurate absolute quantification can be achieved. isotope.comnih.gov

This approach is critical in integrated multi-omics studies, where data from metabolomics, lipidomics, and genomics are combined to uncover novel biomarkers and gain a deeper understanding of metabolic pathways. nih.gov For instance, by accurately quantifying changes in estrone glucuronide levels in response to a specific stimulus or in a disease state, researchers can correlate these findings with genetic variations or changes in lipid profiles to build comprehensive models of metabolic regulation.

Table 2: Role of Deuterated Standards in Metabolomics and Lipidomics This table outlines the key functions and benefits of using deuterated internal standards in advanced omics research.

| Function | Description | Importance in Research |

|---|---|---|

| Absolute Quantification | Enables the determination of the exact concentration of an analyte in a sample by correcting for experimental variability. isotope.com | Crucial for establishing reference ranges, identifying biomarkers, and understanding metabolic flux. |

| Correction for Matrix Effects | Compensates for the suppression or enhancement of the analyte signal caused by other components in the biological sample. nih.gov | Ensures accurate results, particularly in complex matrices like plasma, urine, and tissue extracts. |

| Monitoring Sample Recovery | Accounts for the loss of analyte during sample preparation steps such as extraction and purification. nist.gov | Improves the precision and reliability of the analytical method. |

| Method Validation | Used to assess key performance characteristics of an analytical method, including accuracy, precision, and linearity. nih.gov | Essential for developing robust and reliable analytical protocols for research and clinical applications. |

Exploration in Complex In Vitro Models (e.g., organoids, 3D cell cultures) for Metabolic Research

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and metabolic functions of native tissues. youtube.com Consequently, there is a significant shift towards more physiologically relevant in vitro models, such as three-dimensional (3D) spheroids and organoids, for metabolic research. youtube.comnih.gov These models, derived from stem cells or primary tissues, self-organize to mimic the structure and function of organs like the liver, intestine, and brain. mdpi.com

Hepatic organoids, for example, are increasingly used to study drug and steroid metabolism as they maintain the expression and activity of key metabolic enzymes, such as cytochrome P450s, for longer periods than 2D cultures. mdpi.comthermofisher.com However, a practical challenge with these models is the relatively low number of cells per organoid or spheroid compared to conventional cultures. thermofisher.com This results in the production of metabolites at much lower concentrations, demanding highly sensitive analytical methods for their detection and quantification.

This is where the use of Estrone-A-D-glucuronide-d4 and other deuterated standards becomes critical. By incorporating these standards into LC-MS/MS workflows, researchers can confidently measure the low levels of steroid metabolites produced by 3D cultures. This enables detailed investigations into how genetic background, disease states, or drug exposure affects steroid conjugation and metabolism in a human-relevant context. thermofisher.com

Table 3: Comparison of In Vitro Models for Metabolic Research This table compares traditional 2D cell cultures with advanced 3D organoid models for applications in metabolic studies.

| Feature | 2D Cell Culture | 3D Organoids / Spheroids |

|---|---|---|

| Physiological Relevance | Low; cells grow in a monolayer, lacking tissue-specific architecture. youtube.com | High; mimics the 3D structure, cell-cell interactions, and function of the native organ. youtube.com |

| Metabolic Activity | Often declines rapidly after isolation. thermofisher.com | Maintained for longer periods, providing a more stable model for metabolic studies. mdpi.comthermofisher.com |

| Cell Number | High (e.g., 50,000-400,000 cells/well). thermofisher.com | Low (e.g., 1,000-3,000 cells/spheroid). thermofisher.com |

| Analytical Requirements | Standard analytical sensitivity may be sufficient. | Requires highly sensitive methods (e.g., LC-MS/MS) with internal standards for quantification. thermofisher.com |

Contribution to Understanding Steroid Conjugation in Specific Biological Contexts within Research Models (e.g., reproductive biology, neurosteroid research)

The precise measurement of steroid conjugates is fundamental to advancing our understanding of their roles in specific biological systems. The use of deuterated standards like Estrone-A-D-glucuronide-d4 provides the necessary analytical rigor to explore these contexts in research models.

In reproductive biology , the urinary excretion of estrone glucuronide is a direct indicator of follicular development and ovarian estradiol (B170435) production. nih.gov Accurate, quantitative measurements are essential for navigating the continuum of ovarian activity, from anovulatory cycles to fertile ovulatory cycles. nih.gov By using stable isotope dilution mass spectrometry, researchers can establish precise hormonal profiles, helping to define the fertile window and assess ovarian function with greater accuracy than traditional immunoassays. nih.govnih.gov

In neurosteroid research , there is growing evidence that steroids synthesized within the brain, and their conjugated metabolites, act as potent modulators of neuronal activity. nih.govcapes.gov.br Steroid sulfates and glucuronides can influence neurotransmitter systems, such as GABA-A and NMDA receptors, and some have been implicated in neuroinflammatory processes. nih.govnih.gov These neurosteroids are present at very low concentrations in the central nervous system. The use of deuterated internal standards is therefore indispensable for their accurate quantification in brain tissue and cerebrospinal fluid, enabling researchers to elucidate their roles in brain function, mood regulation, and neurological disorders. nih.govnih.gov

Table 4: Application of Deuterated Estrone Glucuronide in Specific Research Contexts This table summarizes the role of steroid glucuronide measurement in different biological fields and the importance of using deuterated standards.

| Research Field | Biological Role of Steroid Glucuronides | Research Questions Addressed with Deuterated Standards |

|---|---|---|

| Reproductive Biology | Estrone glucuronide is a primary metabolite of estradiol, reflecting follicular activity. nih.govwikipedia.org | What are the precise hormonal dynamics of the menstrual cycle? How can fertility and ovarian reserve be accurately assessed? nih.gov |

| Neurosteroid Research | Act as neuroactive modulators of receptor function and may be involved in neuroinflammation. nih.govnih.govnih.gov | What are the concentrations and functions of steroid conjugates in different brain regions? How do they contribute to mood and neurological disorders? nih.gov |

| Oncology | Estrogen metabolism and conjugation are linked to the risk and progression of hormone-dependent cancers. nih.govresearchgate.net | How do profiles of estrogen metabolites and conjugates differ between healthy individuals and cancer patients? Can these profiles serve as biomarkers? nih.govresearchgate.net |

Q & A

Q. How can isotope effects influence the chromatographic retention and fragmentation patterns of Estrone A-D-glucuronide-d4 (sodium) compared to its non-deuterated counterpart?

- Methodological Answer : Conduct comparative LC-MS/MS runs under identical conditions. Measure retention time shifts (ΔRT) and fragment ion ratios. Use quantum mechanical calculations (e.g., DFT) to model isotopic effects on bond dissociation energies. Present data as ΔRT vs. m/z heatmaps .

Ethical & Reproducibility Considerations

Q. What steps are critical for ensuring reproducibility when sharing Estrone A-D-glucuronide-d4 (sodium) research data in public repositories?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Upload raw LC-MS/MS files, synthetic protocols, and stability datasets to platforms like MetaboLights or ChEMBL. Include metadata templates with experimental parameters (e.g., column type, gradient program) .

Q. How should researchers address potential conflicts between novel findings and established literature on estrogen glucuronidation kinetics?

- Methodological Answer : Perform sensitivity analyses to test robustness of conclusions. Replicate key experiments in independent labs. Use systematic reviews (PRISMA guidelines) to contextualize findings within existing evidence. Publish negative results in dedicated journals to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.